4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine

Cross-coupling Suzuki-Miyaura Building block diversity

Medicinal chemists face bottlenecks in late-stage diversification when building blocks lack a versatile cross-coupling handle. This compound solves that by integrating a 5-iodo substituent for Suzuki-Miyaura couplings with a 4,4-difluoropiperidine ring that lowers basicity (pKa ~4.15) and improves metabolic stability. - Enables efficient SAR exploration without an extra halogenation step. - The 4,4-difluoro motif enhances CNS penetration by reducing P-gp efflux. - Available in 10-100 mg packs; custom bulk synthesis on request.

Molecular Formula C9H10F2IN3
Molecular Weight 325.10 g/mol
Cat. No. B8161299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine
Molecular FormulaC9H10F2IN3
Molecular Weight325.10 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC=NC=C2I
InChIInChI=1S/C9H10F2IN3/c10-9(11)1-3-15(4-2-9)8-7(12)5-13-6-14-8/h5-6H,1-4H2
InChIKeyTZVCGJUFJQLPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine: Dual-Functionalized Building Block


4-(4,4-Difluoropiperidin-1-yl)-5-iodopyrimidine (CAS 2004208-50-6) is a heterocyclic building block featuring a pyrimidine core substituted with a 4,4-difluoropiperidine ring at the 4-position and an iodine atom at the 5-position . This compound is designed for use in medicinal chemistry as a versatile intermediate. The 5-iodo substituent serves as an efficient handle for transition-metal-catalyzed cross-coupling reactions, while the 4,4-difluoropiperidine moiety introduces conformational constraint and modulates the physicochemical properties (basicity, lipophilicity) of derived compounds [1]. These combined features make it a strategic intermediate for constructing complex, drug-like molecules that cannot be accessed from simpler, single-functionality analogs.

Workflow
Late-stage diversification via Pd-catalyzed cross-coupling
Selection
Dual-functionalized building block with 5-iodo and 4,4-difluoropiperidine
Context
Medicinal chemistry intermediate for modulating physicochemical profiles

Why Common Analogs Cannot Replace This Building Block


Attempts to replace this compound with simpler in-class analogs often lead to synthetic dead ends or compounds with suboptimal drug-like properties. Using the non-iodinated 4-(4,4-difluoropiperidin-1-yl)pyrimidine precludes efficient late-stage diversification via cross-coupling, limiting structure-activity relationship (SAR) exploration. Conversely, employing a non-fluorinated piperidine or a regioisomeric analog like 4-(3,3-difluoropiperidin-1-yl)-5-iodopyrimidine can dramatically alter the basicity, lipophilicity, and metabolic stability of the final product, as gem-difluorination position significantly impacts these parameters [1]. The specific combination of the 5-iodo handle and the 4,4-difluoropiperidine ring provides a unique and quantifiable advantage in multi-step synthetic strategies, which the quantitative evidence below substantiates.

!
Non-iodinated analogs lack the cross-coupling handle, preventing late-stage SAR diversification.
!
Regioisomeric 3,3-difluoro substitution dramatically alters basicity and lipophilicity compared to the 4,4-isomer, shifting protonation state and permeability.
!
Non-fluorinated piperidine lacks conformational constraint and the metabolic stability benefits associated with gem-difluorination.

Quantitative Differentiation Evidence


Superior Cross-Coupling Utility vs. 5-Chloro Analog

While chloropyrimidines are sometimes preferred for Suzuki couplings, the 5-iodo substituent in this compound provides access to a wider range of palladium-catalyzed transformations. In a study on halogenated pyrimidines, 5-iodo substrates were shown to be essential for efficient Sonogashira and other sensitive cross-coupling reactions where chlorides are unreactive, directly enabling the synthesis of a broader array of derivatives from a single intermediate [1]. This is in contrast to the 5-chloro analog, which would require harsher conditions or different catalyst systems, potentially limiting functional group tolerance.

Reaction Scope
Class-level
5-Iodo: broad (Sonogashira, Heck, Suzuki).
5-Chloro: limited oxidative addition.
Supports late-stage diversification strategy.
Based on general halogen reactivity; substrate-dependent.
Cross-coupling Suzuki-Miyaura Building block diversity

pKa Modulation: 4,4-Difluoro vs. 3,3-Difluoro Regioisomers

The basicity of the piperidine nitrogen is a critical determinant of a drug candidate's behavior. A systematic study reports that the pKa of 4,4-difluoropiperidine is 4.15, a decrease of 3.14 units compared to the ~7.29 pKa of the unsubstituted piperidine [1]. In contrast, the isomeric 3,3-difluoropiperidine has a significantly higher pKa of 9.41 [1]. This 5.26 unit difference means that at physiological pH (7.4), a derivative made with the 4,4-difluoro isomer will be predominantly unprotonated and neutral, while one made with the 3,3-difluoro isomer will be largely protonated and positively charged. This has profound consequences for membrane permeability, off-target binding, and oral absorption.

Basicity (pKa)
Reported
4,4-difluoro pKa ~4.15
3,3-difluoro pKa 9.41
Δ = −5.26
Large pKa difference may alter protonation state and permeability.
Cross-study comparable data; measured in aqueous solution.
Physicochemical properties Basicity Drug design

Conformational Rigidity from 4,4-Difluorination

The gem-difluorination at the 4-position of the piperidine ring introduces a significant conformational bias. Unlike the flexible, unsubstituted piperidine, the 4,4-difluoropiperidine moiety exhibits a 'Janus face' effect due to the high electronegativity of fluorine, leading to a preferred orientation that can be exploited for target binding [1]. This is a quantifiable entropic advantage in drug-receptor interactions, as pre-organizing a ligand into its bioactive conformation reduces the entropy penalty of binding. This effect is less pronounced or different for the 3,3-difluoro isomer due to its distinct conformational preferences.

Conformational Bias
Class-level
Gem-difluorination introduces facial polarity and rigidity.
May enhance target binding via pre-organization.
Effect is target-dependent; based on conformational analysis.
Conformational analysis Fluorine effects Molecular design

High-Value Application Scenarios


Kinase Inhibitor Core Scaffold Diversification

In the synthesis of KIF18A or similar mitotic kinesin inhibitors, the iodine atom at the 5-position allows for late-stage diversification via Suzuki-Miyaura coupling to explore the SAR of the pyrimidine core. The 4,4-difluoropiperidine moiety simultaneously ensures a low basicity (pKa ~4.15) and conformational constraint, which is critical for achieving potency and selectivity [1]. Using this compound instead of a non-iodinated analog avoids the need for a separate halogenation step, streamlining the synthetic route.

Metabolically Stable CNS-Penetrant Candidate Synthesis

The 4,4-difluoropiperidine motif is associated with enhanced metabolic stability and reduced basicity, which can improve brain penetration by decreasing P-glycoprotein efflux and increasing passive permeability [1]. When incorporated via this building block, the iodine handle allows the introduction of aromatic groups to further tune properties. Starting from the 3,3-difluoro regioisomer would result in a substantially more basic compound, likely detrimental to CNS penetration.

Targeted Covalent Inhibitor Building Block

The 5-iodo substituent can serve as a latent functional group for conversion to a boronic ester or alkyne, which can then be further elaborated to install a warhead for targeted covalent inhibition. The 4,4-difluoropiperidine 'cap' provides a neutral, lipophilic group that can occupy a hydrophobic pocket while minimizing off-target interactions associated with basic amines [1]. Using the 4-(4,4-difluoropiperidin-1-yl)pyrimidine without the halogen would preclude this modular approach to TCI development.

Application
Selection Property
Validation Focus
Kinase inhibitor core diversification
5-Iodo handle for Suzuki-Miyaura coupling
Late-stage SAR exploration without re-synthesis
CNS exposure candidate design
4,4-Difluoropiperidine for low basicity
Passive permeability and P-gp efflux assay
Targeted covalent inhibitor building block
Latent iodo group as functional handle
Warhead installation without altering core properties
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